An In-depth Technical Guide to DMT-locG(ib) Phosphoramidite
An In-depth Technical Guide to DMT-locG(ib) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-locG(ib) Phosphoramidite (B1245037) is a specialized chemical building block essential for the synthesis of modified oligonucleotides. It belongs to the class of nucleoside phosphoramidites, which are the cornerstone of modern solid-phase oligonucleotide synthesis.[1] This particular phosphoramidite is a derivative of deoxyguanosine that incorporates a Locked Nucleic Acid (LNA) modification, denoted by "locG," an isobutyryl ("ib") protecting group on the guanine (B1146940) base, and a 5'-O-dimethoxytrityl ("DMT") group.
The LNA modification, a key feature of this reagent, involves a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[2][3] This bridge "locks" the sugar moiety into a rigid C3'-endo conformation, which is characteristic of A-form nucleic acid duplexes.[2] This structural constraint pre-organizes the oligonucleotide backbone for hybridization, leading to significantly enhanced binding affinity and specificity for complementary DNA and RNA targets.[2] Consequently, oligonucleotides incorporating locG residues exhibit superior thermal stability and resistance to nuclease degradation, properties that are highly desirable in therapeutic and diagnostic applications.[2][4]
This guide provides a comprehensive overview of the chemical structure, properties, and applications of DMT-locG(ib) Phosphoramidite, with a focus on its use in the development of antisense oligonucleotides.
Chemical Structure and Properties
The chemical structure of DMT-locG(ib) Phosphoramidite is defined by several key functional groups that enable its use in automated oligonucleotide synthesis:
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Locked Guanosine (B1672433) (locG): The core of the molecule is a guanosine nucleoside featuring a 2'-O, 4'-C-methylene bridge. This bicyclic structure confers the unique properties of LNA.
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5'-O-Dimethoxytrityl (DMT) group: This bulky acid-labile group protects the 5'-hydroxyl function of the nucleoside. Its removal in a controlled, stepwise manner is essential for the directional 3' to 5' synthesis of oligonucleotides.[5] The release of the DMT cation upon acid treatment also provides a convenient method for real-time monitoring of coupling efficiency during synthesis.[5]
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Isobutyryl (ib) group: This acyl group protects the exocyclic amine of the guanine base, preventing unwanted side reactions during the synthesis cycle.
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3'-Phosphoramidite group: This reactive moiety, typically a diisopropylamino phosphine (B1218219) further protected with a 2-cyanoethyl group, enables the coupling reaction with the free 5'-hydroxyl of the growing oligonucleotide chain.[1]
A visual representation of the core LNA guanosine structure is provided by vendors such as MedChemExpress and Sigma-Aldrich.[6][7]
Table 1: Chemical and Physical Properties of DMT-locG(ib) Phosphoramidite
| Property | Value | Reference(s) |
| Chemical Formula | C₄₅H₅₄N₇O₉P | |
| Molecular Weight | 867.93 g/mol | |
| CAS Number | 206055-77-8 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in anhydrous acetonitrile (B52724) | [3] |
| Storage Conditions | -20°C under an inert atmosphere |
Quantitative Data on LNA-Modified Oligonucleotides
The incorporation of locG units into an oligonucleotide dramatically alters its biophysical properties. The following tables summarize key quantitative data derived from studies on LNA-containing oligonucleotides.
Table 2: Impact of LNA Incorporation on Duplex Thermal Stability (Tₘ)
| Duplex Type | Tₘ Increase per LNA Monomer | Reference(s) |
| LNA-DNA | +2 to +6 °C | [2] |
| LNA-RNA | +3 to +9.6 °C | [2][8] |
| Notes: The Tₘ increase is sequence-dependent and the effect is most pronounced for shorter oligonucleotides. The position of the LNA monomer within the sequence also influences the overall Tₘ. |
Table 3: Nuclease Resistance of LNA-Modified Oligonucleotides
| Nuclease Type | Effect of LNA Modification | Reference(s) |
| 3'-Exonucleases | High resistance, especially when LNA is placed at the 3'-terminus or penultimate position. | [2][4] |
| Endonucleases | Increased resistance compared to unmodified DNA and RNA. | [2][4] |
| Notes: The degree of nuclease resistance is dependent on the number and position of LNA modifications, as well as the type of internucleotide linkages (e.g., phosphorothioate (B77711) bonds further enhance stability). |
Table 4: Coupling Efficiency Considerations for LNA Phosphoramidites
| Parameter | Standard DNA Phosphoramidites | LNA Phosphoramidites | Reference(s) |
| Typical Coupling Time | ~30 seconds | 180 - 250 seconds | [3] |
| Typical Oxidation Time | ~15-30 seconds | ~45 seconds | [3] |
| Coupling Efficiency | >99% | Generally high, but can be slightly lower than standard amidites due to steric hindrance. Optimization of coupling time and activator is key. | [3][9] |
| Notes: LNA phosphoramidites are more sterically hindered than their DNA counterparts, necessitating longer reaction times to achieve high coupling efficiencies. |
Experimental Protocols
The synthesis of oligonucleotides containing locG residues follows the standard phosphoramidite solid-phase synthesis cycle. However, modifications to the standard protocol are required to accommodate the unique properties of LNA phosphoramidites.
General Protocol for Solid-Phase Synthesis of LNA-Containing Oligonucleotides
This protocol assumes the use of an automated DNA/RNA synthesizer.
-
Preparation of Reagents:
-
Dissolve DMT-locG(ib) Phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Ensure all other reagents (activator, capping reagents, oxidizing agent, deblocking solution) are fresh and anhydrous.
-
-
Automated Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a repeated four-step cycle for each monomer addition.
-
Step 1: Deblocking (Detritylation)
-
The 5'-DMT group of the nucleotide attached to the solid support is removed using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane). This exposes a free 5'-hydroxyl group for the next coupling reaction.
-
-
Step 2: Coupling
-
The DMT-locG(ib) Phosphoramidite solution is delivered to the synthesis column along with an activator (e.g., 5-ethylthio-1H-tetrazole or 4,5-dicyanoimidazole).
-
Crucially, the coupling time must be extended compared to standard DNA phosphoramidites. A coupling time of 3 to 5 minutes (180-300 seconds) is generally recommended to ensure high coupling efficiency due to the steric bulk of the LNA monomer.[3][10]
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of failure sequences (n-1 mers).
-
-
Step 4: Oxidation
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).
-
The oxidation time should also be extended to approximately 45 seconds to ensure complete conversion.[3]
-
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (cyanoethyl from the phosphate backbone and isobutyryl from the guanine base) are removed.
-
This is typically achieved by treating the solid support with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at an elevated temperature (e.g., 55°C) for several hours. Standard deprotection protocols are generally effective.[9]
-
-
Purification:
-
The crude oligonucleotide product is purified to remove truncated sequences and other impurities.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used, and purification can be performed with the final 5'-DMT group attached ("DMT-on") to aid in separation. The DMT group is then removed post-purification with an acid treatment.
-
Anion-exchange HPLC (AEX-HPLC) is another effective method for purifying LNA-containing oligonucleotides.
-
Applications in Drug Development: Antisense Technology
The enhanced binding affinity and nuclease resistance of LNA-modified oligonucleotides make them powerful tools in drug development, particularly for antisense therapies.[11] Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to a specific messenger RNA (mRNA) target via Watson-Crick base pairing.[11] This binding event can modulate the function of the target RNA, ultimately altering protein expression.
Mechanism of Action: RNase H-Mediated Degradation
One of the primary mechanisms of action for LNA-based ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[11][] To achieve this, ASOs are often designed as "gapmers." A gapmer consists of a central block of DNA or phosphorothioate DNA monomers, which is flanked by "wings" of LNA-modified nucleotides.[11]
The LNA "wings" provide high binding affinity to the target mRNA and protect the ASO from nuclease degradation. The central DNA "gap" is necessary because RNase H recognizes and cleaves the RNA strand only within a DNA-RNA hybrid region. Uniformly LNA-modified oligonucleotides do not support RNase H activity.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Automated solid-phase synthesis cycle for incorporating DMT-locG(ib) Phosphoramidite.
Caption: RNase H-mediated mechanism of action for LNA gapmer antisense oligonucleotides.
Caption: A simplified workflow for the development of an LNA-based antisense therapeutic.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 3. glenresearch.com [glenresearch.com]
- 4. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
